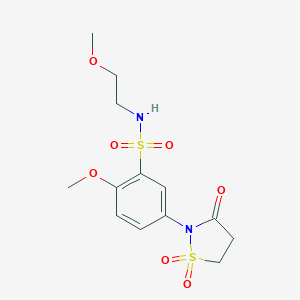![molecular formula C17H26N2O2 B241045 N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide, also known as JM-1232 or MOR210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer cells, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation and cell cycle regulation. In inflammation studies, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. In neuropathic pain research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to modulate the activity of ion channels involved in pain perception.
生化学的および生理学的効果
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and modulation of pain perception. In cancer cells, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In inflammation studies, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue healing. In neuropathic pain research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to reduce pain symptoms and improve quality of life.
実験室実験の利点と制限
One of the main advantages of using N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This allows for more precise and specific targeting of disease mechanisms, reducing the risk of off-target effects. However, one limitation of using N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide in lab experiments is its relatively high cost and limited availability, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide, including further exploration of its therapeutic potential in cancer, inflammation, and neuropathic pain, as well as investigation of its safety and efficacy in clinical trials. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide, as well as identifying new target enzymes and signaling pathways for the compound to expand its potential applications. Overall, the future of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide research looks promising, and continued investigation of this compound could lead to significant advances in the treatment of various diseases.
合成法
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide is a synthetic compound that can be prepared using a multi-step process involving the reaction of 4-methylbenzaldehyde with morpholine, followed by the addition of butyryl chloride and subsequent purification steps. The final product is a white crystalline solid with a molecular weight of 332.4 g/mol.
科学的研究の応用
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation studies have demonstrated the compound's ability to reduce inflammation and improve tissue healing. In neuropathic pain research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to alleviate pain symptoms in animal models.
特性
製品名 |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide |
|---|---|
分子式 |
C17H26N2O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-4-17(20)18-13-16(19-9-11-21-12-10-19)15-7-5-14(2)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,18,20) |
InChIキー |
QZMGCMUPHLSEEO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2 |
正規SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



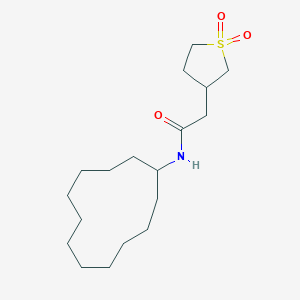

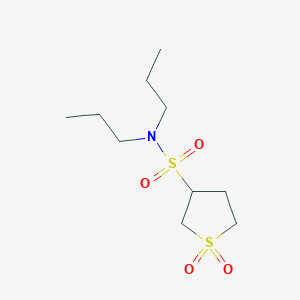
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
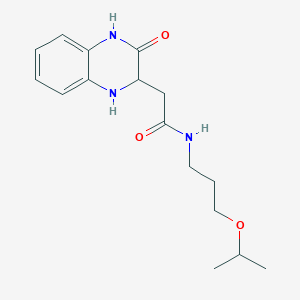
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
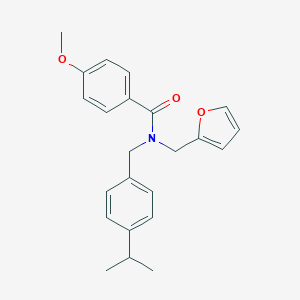
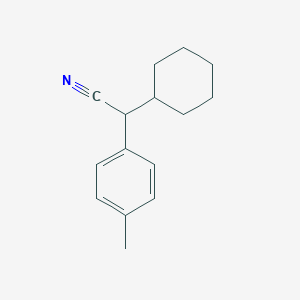
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
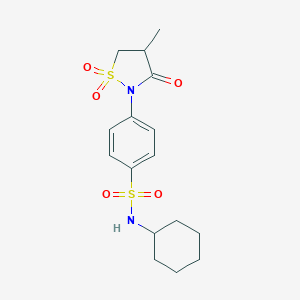

![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
